3,4,5-Trimethoxy-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydrazinecarbonyl moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4,5-Trimethoxy-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
- Benzoic acid, 3,4,5-trimethoxy-, methyl ester .
Uniqueness
3,4,5-Trimethoxy-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of the indole moiety and the hydrazinecarbonyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C21H22N4O6 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1-methylindol-3-yl)diazenyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H22N4O6/c1-25-14-8-6-5-7-13(14)18(21(25)28)24-23-17(26)11-22-20(27)12-9-15(29-2)19(31-4)16(10-12)30-3/h5-10,28H,11H2,1-4H3,(H,22,27) |
InChI Key |
QAINFYUVIWRKKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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